![molecular formula C8H5NO2S B1322150 Thieno[2,3-c]pyridine-3-carboxylic acid CAS No. 1337880-68-8](/img/structure/B1322150.png)
Thieno[2,3-c]pyridine-3-carboxylic acid
Overview
Description
Thieno[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that is part of a broader class of thienopyridines. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The thieno[2,3-c]pyridine scaffold is a key structural motif in various pharmacologically active molecules, particularly those with anti-proliferative properties against cancer cell lines.
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been explored extensively. For instance, novel thieno[2,3-b]pyridines with anti-proliferative activity were synthesized by appending a propyl-aryl group at C-5 on 2-amino-3-carboxamido-thieno[2,3-b]pyridine, resulting in compounds with potent biological activity . Another study described a method for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, expanding the synthesis to various substituted thieno[2,3-d]pyrimidine derivatives . Additionally, N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their alkyl esters with antianaphylactic activity were synthesized from 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids .
Molecular Structure Analysis
The molecular structure of thieno[2,3-b]pyridine derivatives has been characterized using various spectroscopic techniques. For example, the thieno[2,3-b]pyridine ring system in one compound was found to be essentially planar, with amino and carbonyl groups nearly coplanar with the heterocyclic ring system . This planarity is often crucial for the biological activity of these molecules as it can influence their ability to interact with biological targets.
Chemical Reactions Analysis
Thieno[2,3-b]pyridine derivatives undergo various chemical reactions that are useful in medicinal chemistry. For instance, the interaction of certain thieno[2,3-b]pyridine derivatives with alpha-mercapto acids led to the synthesis of novel thiazine derivatives with inhibitory activity against cancer cell lines . Moreover, thieno[2,3-b]pyridines were used as intermediates for the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and other heterocyclic systems [3, 7].
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-b]pyridine derivatives are closely related to their molecular structure. The planarity of the thieno[2,3-b]pyridine ring system contributes to the stability of these compounds and their ability to form hydrogen bonds, which can be crucial for their biological activity . The introduction of various substituents on the thieno[2,3-b]pyridine core can significantly alter the physical properties, such as solubility and melting point, as well as the chemical reactivity, enabling the fine-tuning of these molecules for specific applications.
Scientific Research Applications
Crystal Structure Analysis
Thieno[2,3-b]pyridine derivatives demonstrate intriguing crystallographic properties. In one study, a specific thieno[2,3-b]pyridine compound exhibited a nearly planar structure with significant intramolecular hydrogen bonding and three-dimensional architecture facilitated by π–π interactions (Pinheiro et al., 2012).
Anti-Proliferative Activity in Cancer Research
Thieno[2,3-b]pyridines have shown potential in cancer research due to their anti-proliferative activity. A study synthesized novel thieno[2,3-b]pyridines that targeted a lipophilic region in the active site of the enzyme phosphoinositide phospholipase C (PI-PLC), exhibiting potent activity against cancer cell lines (Haverkate et al., 2021).
Heterocyclic Synthesis
Research on thieno[2,3-b]pyridines has extended into the field of heterocyclic chemistry. Synthesis and cyclization of N-(thieno[2,3-b]pyridin-3-yl)cyanoacetamides led to various heterocyclic products, showing the versatility of thieno[2,3-b]pyridines in chemical synthesis (Chigorina et al., 2019).
Neurotropic Activity
Studies have investigated the neurotropic properties of thieno[2,3-b]pyridine derivatives. Compounds synthesized from pyridine-3-carboxylic acid derivatives showed anticonvulsant activity, indicating potential applications in neurological disorders (Paronikyan et al., 2019).
Library of Fused Pyridine-Carboxylic Acids
A library of fused pyridine-carboxylic acids, including thieno[2,3-b]pyridines, was created, demonstrating the compound's ability to undergo various combinatorial transformations. This highlights the synthetic utility of thieno[2,3-b]pyridines in creating diverse molecular structures (Volochnyuk et al., 2010).
Solubility and Crystal Packing
Research on 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, with anti-proliferative activity but poor solubility due to extensive planarity, led to the synthesis of novel compounds with bulky, cleavable groups. This improved solubility and anti-proliferative activity against cancer cells (Haverkate et al., 2022).
Mechanism of Action
Target of Action
Thieno[2,3-c]pyridine-3-carboxylic acid primarily targets the Tyrosine-protein phosphatase non-receptor type 1 . This protein plays a crucial role in many cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
The compound interacts with its target through a hydrogen bond . The ring nitrogen of the compound acts as a hydrogen bond acceptor, interacting with a backbone amide NH-group . Additionally, the hydrogen in the 1-position of the ring forms a loose hydrogen bond with a backbone carbonyl group . These interactions result in changes to the target protein’s function, affecting the cellular processes it is involved in .
Biochemical Pathways
Given its target, it is likely to influence pathways involvingprotein tyrosine phosphatases , which play a key role in cellular signal transduction pathways .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability .
Result of Action
Given its target, it is likely to influence cellular processes such as cell growth, differentiation, and the mitotic cycle .
Future Directions
properties
IUPAC Name |
thieno[2,3-c]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-4-12-7-3-9-2-1-5(6)7/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGLBRSUDBAIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid interact with PTP1B, and what are the potential downstream effects of this interaction?
A1: The research paper [] investigates the crystal structure of PTP1B complexed with 2-(oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid. This specific derivative acts as an inhibitor of PTP1B by binding to its active site. The detailed structural information obtained from the crystal structure helps elucidate the specific interactions between the inhibitor and the amino acid residues within the PTP1B active site.
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